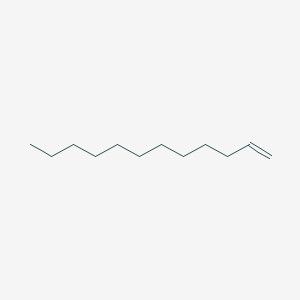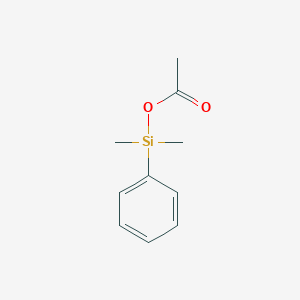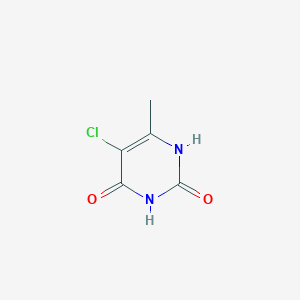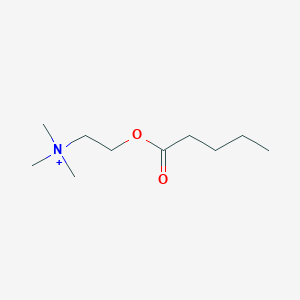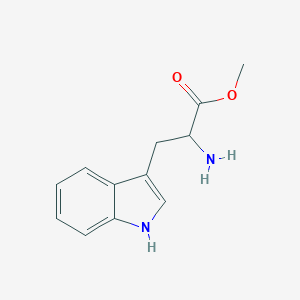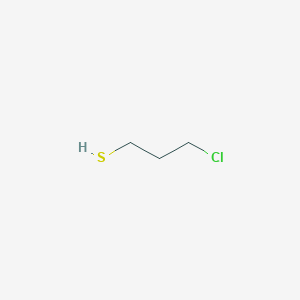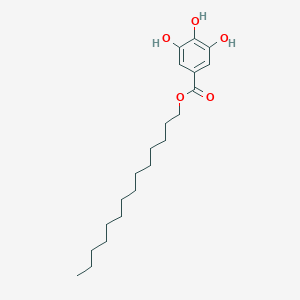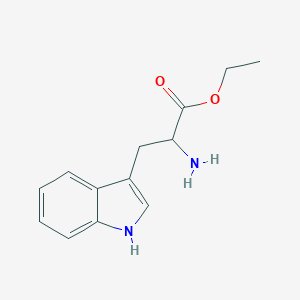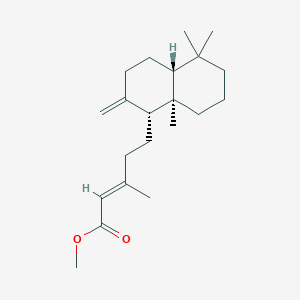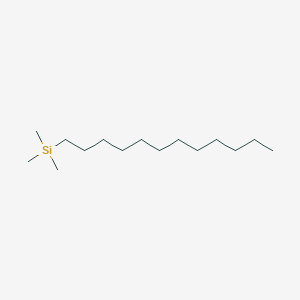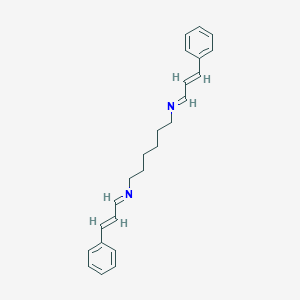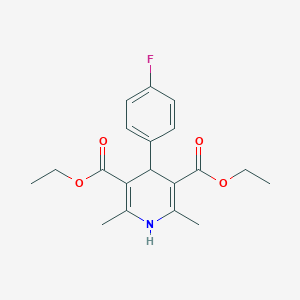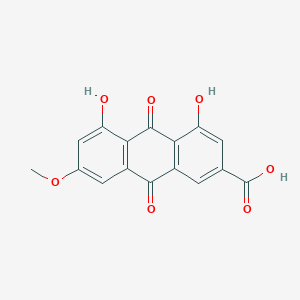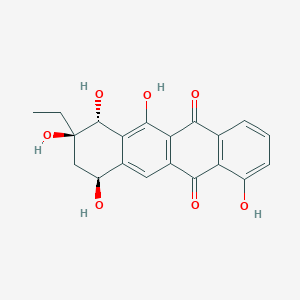![molecular formula C7H2F6 B091834 1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hepta-2,5-diene CAS No. 17065-31-5](/img/structure/B91834.png)
1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hepta-2,5-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hepta-2,5-diene, also known as norbornadiene, is a bicyclic organic compound that has been widely used in scientific research due to its unique properties. 2.1]hepta-2,5-diene.
Mécanisme D'action
The mechanism of action of 1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hepta-2,5-diene is complex and depends on the specific reaction or application. In general, it acts as a diene in Diels-Alder reactions, a chromophore in photochromic reactions, and a substrate in other reactions.
Effets Biochimiques Et Physiologiques
1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hepta-2,5-diene has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not expected to have significant effects on human health or the environment.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hepta-2,5-diene in lab experiments include its high reactivity, unique properties, and low toxicity. However, it also has limitations, such as its sensitivity to air and moisture, and the need for specialized equipment and handling procedures.
Orientations Futures
There are many potential future directions for research on 1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hepta-2,5-diene. Some possible areas of focus include:
- Developing new synthetic methods for producing 1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hepta-2,5-diene and related compounds.
- Exploring the potential applications of 1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hepta-2,5-diene in materials science, such as in the development of photochromic materials or as a building block for polymers.
- Investigating the biochemical and physiological effects of 1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hepta-2,5-diene, particularly in the context of its use in lab experiments.
- Studying the mechanism of action of 1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hepta-2,5-diene in more detail, including its role in various reactions and its interactions with other compounds.
Conclusion:
In conclusion, 1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hepta-2,5-diene is a unique and highly reactive compound that has been widely used in scientific research. Its properties make it a valuable tool for a range of applications, from synthetic chemistry to materials science. Further research is needed to fully understand its mechanism of action and potential applications, but it is clear that 1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hepta-2,5-diene has a bright future in the world of scientific research.
Méthodes De Synthèse
1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hepta-2,5-diene can be synthesized by the Diels-Alder reaction of hexafluorocyclopentadiene and cyclopentadiene. The reaction is typically carried out in the presence of a Lewis acid catalyst, such as aluminum chloride or boron trifluoride. The resulting product is a colorless liquid that is highly reactive and can be stored under inert gas.
Applications De Recherche Scientifique
1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hepta-2,5-diene has been widely used in scientific research due to its unique properties. It is a highly reactive diene that can undergo a range of reactions, including cycloadditions, electrocyclic reactions, and rearrangements. It is also a photochromic compound, meaning that it can undergo a reversible photochemical reaction that changes its color and properties.
Propriétés
Numéro CAS |
17065-31-5 |
|---|---|
Nom du produit |
1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hepta-2,5-diene |
Formule moléculaire |
C7H2F6 |
Poids moléculaire |
200.08 g/mol |
Nom IUPAC |
1,2,3,4,7,7-hexafluorobicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C7H2F6/c8-3-4(9)6(11)2-1-5(3,10)7(6,12)13/h1-2H |
Clé InChI |
BFEDHPALJLSLEE-UHFFFAOYSA-N |
SMILES |
C1=CC2(C(=C(C1(C2(F)F)F)F)F)F |
SMILES canonique |
C1=CC2(C(=C(C1(C2(F)F)F)F)F)F |
Synonymes |
1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hepta-2,5-diene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



